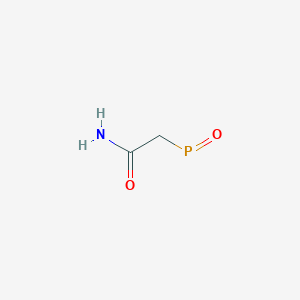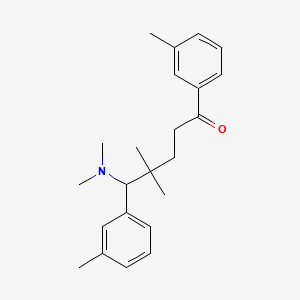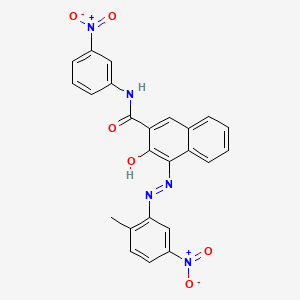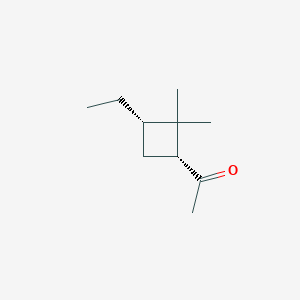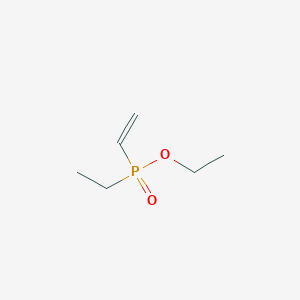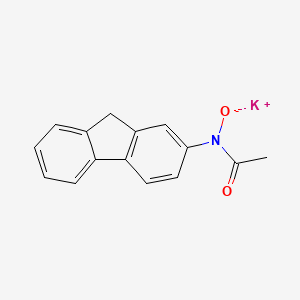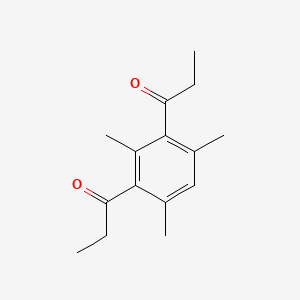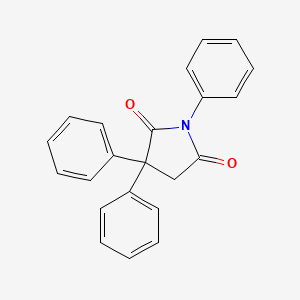![molecular formula C12H15N3O4 B14737846 butyl N-[(4-nitrophenyl)methylideneamino]carbamate CAS No. 6310-97-0](/img/structure/B14737846.png)
butyl N-[(4-nitrophenyl)methylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-[(4-nitrophenyl)methylideneamino]carbamate is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 g/mol . This compound is known for its unique structure, which includes a butyl group, a nitrophenyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of butyl N-[(4-nitrophenyl)methylideneamino]carbamate typically involves the reaction of butyl carbamate with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Butyl N-[(4-nitrophenyl)methylideneamino]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl N-[(4-nitrophenyl)methylideneamino]carbamate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of butyl N-[(4-nitrophenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect various biochemical pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar compounds to butyl N-[(4-nitrophenyl)methylideneamino]carbamate include other nitrophenyl derivatives and carbamate compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. For example:
Butyl N-[(4-aminophenyl)methylideneamino]carbamate: Similar structure but with an amino group instead of a nitro group.
Ethyl N-[(4-nitrophenyl)methylideneamino]carbamate: Similar structure but with an ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6310-97-0 |
|---|---|
Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
butyl N-[(4-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H15N3O4/c1-2-3-8-19-12(16)14-13-9-10-4-6-11(7-5-10)15(17)18/h4-7,9H,2-3,8H2,1H3,(H,14,16) |
InChI Key |
WMWCPDFOHKGNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


